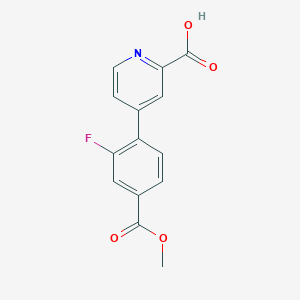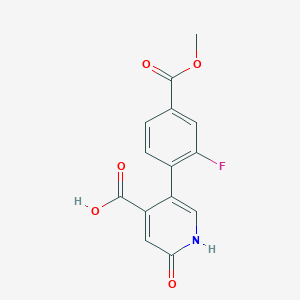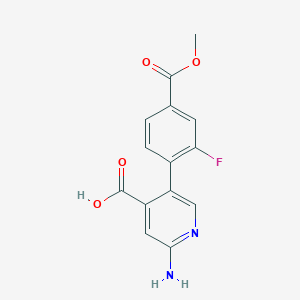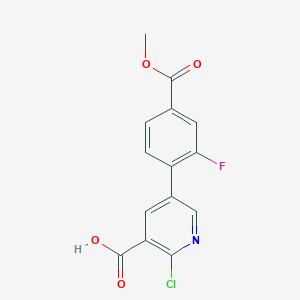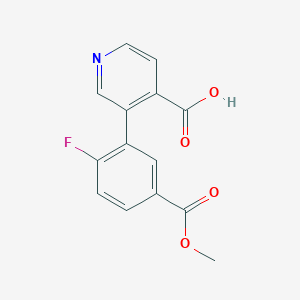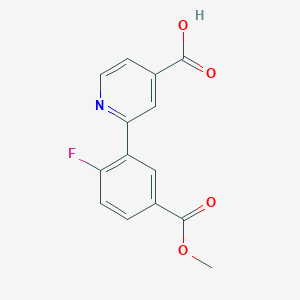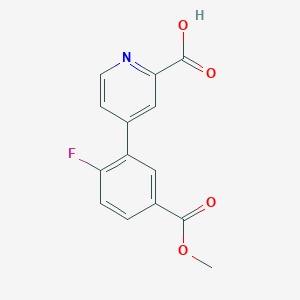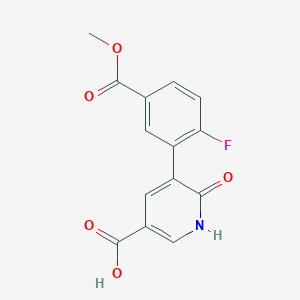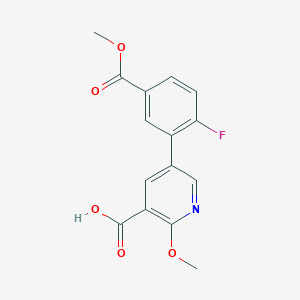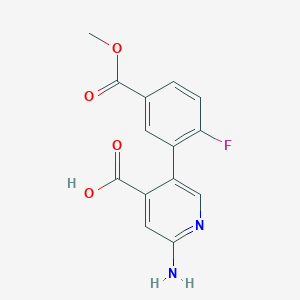
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid (5-FMPPA) is a fluorinated picolinic acid derivative which has been extensively studied in recent years due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 5-FMPPA has been found to be a useful reagent for the synthesis of various compounds and has been reported to possess several beneficial properties, including good solubility, low toxicity, and good stability. 5-FMPPA has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme involved in the biosynthesis of prostaglandins and other inflammatory mediators, and its inhibition has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of compounds with potential anti-cancer activities.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to possess several beneficial properties, including good solubility, low toxicity, and good stability. The compound has also been found to possess anti-inflammatory, anti-cancer, and anti-Alzheimer’s activities. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a useful reagent for the synthesis of various compounds and has been found to possess several beneficial properties, including good solubility, low toxicity, and good stability. These properties make 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% a suitable reagent for laboratory experiments. However, the compound is relatively expensive, which may limit its use in some laboratory experiments. Additionally, the compound is highly reactive and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%, including the development of new inhibitors of the enzyme cyclooxygenase-2 (COX-2) and the development of new compounds with potential anti-cancer activities. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be further explored for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Furthermore, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be explored for its potential to inhibit other enzymes involved in the biosynthesis of inflammatory mediators, such as 5-lipoxygenase (5-LOX). Finally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be further explored for its potential to be used in the synthesis of a variety of compounds, such as drugs and agrochemicals.
Méthodes De Synthèse
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from a variety of starting materials, including 5-methoxypicolinic acid, 2-fluorobenzaldehyde, and triethylamine. The synthesis involves the condensation of 5-methoxypicolinic acid and 2-fluorobenzaldehyde in the presence of triethylamine to form 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is typically carried out in anhydrous acetonitrile at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by column chromatography.
Propriétés
IUPAC Name |
5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMVXTURJOAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


